molecular formula C15H25N5 B11734387 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11734387
M. Wt: 275.39 g/mol
InChI Key: USVLRZYJSFQLCO-UHFFFAOYSA-N
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Description

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes butan-2-yl and propan-2-yl substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Alkylation: The pyrazole ring is then alkylated using butan-2-yl and propan-2-yl halides under basic conditions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • N-Methyl-1-(pyridin-4-yl)methanamine
  • 4-Bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole

Uniqueness

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C15H25N5/c1-6-13(5)20-14(7-8-17-20)9-16-15-12(4)10-19(18-15)11(2)3/h7-8,10-11,13H,6,9H2,1-5H3,(H,16,18)

InChI Key

USVLRZYJSFQLCO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=NN(C=C2C)C(C)C

Origin of Product

United States

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